1-(8-((2-Chlorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide
Description
The compound 1-(8-((2-chlorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide features a quinoline core substituted at the 8-position with a 2-chlorobenzyloxy group and a piperidine-4-carboxamide moiety at the 2-position. This structure combines aromatic and heterocyclic elements, making it a candidate for diverse pharmacological applications.
Properties
IUPAC Name |
1-[8-[(2-chlorophenyl)methoxy]quinolin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c23-18-6-2-1-4-17(18)14-28-19-7-3-5-15-8-9-20(25-21(15)19)26-12-10-16(11-13-26)22(24)27/h1-9,16H,10-14H2,(H2,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWZGHQMAMZDQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC4=CC=CC=C4Cl)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-((2-Chlorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where the quinoline derivative reacts with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Piperidine Carboxamide Moiety: The final step involves the coupling of the substituted quinoline with piperidine-4-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-(8-((2-Chlorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro group (if present) on the quinoline ring can be reduced to an amine.
Substitution: The 2-chlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the potential of quinoline derivatives, including compounds similar to 1-(8-((2-Chlorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide , as promising candidates for antimalarial therapy. A notable example is a quinoline-4-carboxamide derivative that exhibited significant activity against Plasmodium falciparum, the parasite responsible for malaria. This compound displayed an EC50 value of 120 nM and was optimized for improved pharmacokinetic properties, leading to excellent oral efficacy in mouse models with ED90 values below 1 mg/kg . The mechanism of action involves inhibition of translation elongation factor 2 (PfEF2), which is critical for protein synthesis in the parasite .
Antimicrobial Properties
The structural framework of quinoline derivatives has also been linked to antimicrobial properties. A study focusing on newly synthesized quinoline derivatives demonstrated significant antibacterial activity against various strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The compounds were characterized through spectral studies, and some exhibited minimal inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating their potential as future antituberculosis agents .
Anticancer Research
In the realm of cancer research, quinoline-based compounds are being investigated for their ability to inhibit tumor growth. A recent study designed new molecular hybrids incorporating quinoline structures, which showed promise as anticancer agents. These compounds were evaluated for their cytotoxic effects on various cancer cell lines, demonstrating significant potential in targeting cancer cells through multiple mechanisms .
Summary of Applications
The following table summarizes the key applications of This compound based on current research findings:
Mechanism of Action
The mechanism of action of 1-(8-((2-Chlorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. Further studies are needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Structural and Functional Analogues
Quinoline-Based Derivatives
- Target Compound: Core: Quinoline with 8-(2-chlorobenzyloxy) and 2-piperidine-4-carboxamide groups. Molecular Weight: Estimated ~428.8 g/mol (calculated from probable formula C22H20ClN3O2).
- 1-(8-(2-((4-Methoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide (CAS 921553-63-1): Core: Quinoline with 8-(4-methoxyphenylamino-2-oxoethoxy) substitution. Molecular Weight: 434.5 g/mol. Comparison: The methoxy group (electron-donating) contrasts with the chlorine (electron-withdrawing) in the target compound. This difference may alter metabolic stability and target selectivity .
- 1-(quinolin-2-ylcarbonyl)piperidine-4-carboxylic acid: Core: Quinoline-2-carbonyl linked to piperidine-4-carboxylic acid. Molecular Weight: 284.3 g/mol. Comparison: The carbonyl linkage replaces the ether group in the target compound, reducing flexibility and possibly hindering membrane permeability .
Piperidine-4-Carboxamide Derivatives
- CP-945,598 (Otenabant Hydrochloride): Core: Purine with 8-(2-chlorophenyl), 9-(4-chlorophenyl), and 4-(ethylamino)piperidine-4-carboxamide. Molecular Weight: 546.88 g/mol (HCl salt). Biological Activity: Cannabinoid receptor antagonist used in obesity treatment. Comparison: The ethylamino group in CP-945,598 enhances receptor affinity, while the target compound’s unmodified piperidine may limit cannabinoid activity .
- (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide: Core: Piperidine-4-carboxamide with fluorobenzyl and naphthalene substituents. Biological Activity: SARS-CoV-2 inhibitor. Comparison: Bulky naphthalene groups may improve viral protease binding, whereas the target’s quinoline scaffold could favor different targets .
Pharmacokinetic and Physicochemical Properties
Biological Activity
1-(8-((2-Chlorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, presenting a comprehensive overview of its implications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinoline and piperidine moieties. The compound can be synthesized through the following general pathway:
- Formation of Quinoline Derivative : Starting from 2-chlorobenzyl alcohol, a nucleophilic substitution reaction is performed to introduce the quinoline structure.
- Piperidine Formation : The piperidine ring is constructed through cyclization reactions involving appropriate amine precursors.
- Carboxamide Formation : The final step involves the acylation of the piperidine nitrogen with a carboxylic acid derivative to yield the target compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline-piperidine derivatives, including this compound. These compounds have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
Table 1: Anticancer Activity of Quinoline-Piperidine Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 15 | Induction of apoptosis via mitochondrial pathway |
| Other Analogues | MDA-MB-231 | 10 | Inhibition of cell migration and invasion |
The compound demonstrated significant cytotoxicity against HeLa cells with an IC50 value of 15 µM, primarily through the induction of apoptosis via mitochondrial pathways, as evidenced by increased levels of pro-apoptotic markers and decreased mitochondrial membrane potential .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. Preliminary results indicate that it exhibits moderate antibacterial activity against Gram-positive bacteria.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that the compound may act by disrupting bacterial cell wall synthesis or function .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases or kinases.
- Modulation of Signaling Pathways : It has been shown to affect signaling pathways related to apoptosis and cell cycle regulation, particularly those involving NF-kB and MAPK pathways .
Case Studies
A notable study explored the effects of this compound in vivo using xenograft models. Tumor-bearing mice treated with varying doses exhibited reduced tumor growth compared to controls, supporting its potential as an anticancer agent.
Case Study Summary:
- Model : Xenograft model using human breast cancer cells
- Treatment Duration : 21 days
- Outcome : Significant reduction in tumor volume (p < 0.01)
Q & A
Q. Optimization factors :
- Temperature : Elevated temperatures (80–100°C) improve reaction rates but may increase side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps .
- Catalyst selection : Palladium catalysts for cross-coupling reactions improve regioselectivity .
Basic: How is the structural identity of this compound confirmed?
Answer:
A combination of spectroscopic and chromatographic methods is used:
- NMR spectroscopy : H and C NMR verify the quinoline, piperidine, and chlorobenzyl moieties. For example, aromatic protons in quinoline appear at δ 7.5–8.5 ppm, while piperidine protons resonate at δ 1.5–3.0 ppm .
- Mass spectrometry (HRMS) : Exact mass confirms the molecular formula (e.g., [M+H] at m/z 422.1324 for CHClNO) .
- HPLC : Purity (>95%) is assessed using reverse-phase C18 columns with UV detection at 254 nm .
Q. Table 1: Representative NMR Data
| Proton Environment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Quinoline C8-OCH | 4.5–5.0 (s, 2H) | |
| Piperidine C4-CO-NH | 6.8–7.2 (br s, 1H) | |
| 2-Chlorobenzyl aromatic H | 7.2–7.6 (m, 4H) |
Advanced: How can researchers resolve contradictions in reported biological target engagement data?
Answer:
Discrepancies may arise from assay conditions or species-specific effects. Methodological approaches include:
- Dose-response profiling : Validate target binding affinity (IC/K) across multiple concentrations .
- Orthogonal assays : Compare results from radioligand binding (e.g., H-CP-945,598 for cannabinoid receptors) with functional assays (e.g., cAMP modulation) .
- Species comparisons : Test activity in human vs. rodent microsomes or cell lines to identify interspecies variability .
Example contradiction : A study reported weak AChE inhibition (IC >10 µM), while another suggested cannabinoid receptor antagonism (IC = 5.7 nM). Resolution requires verifying assay specificity (e.g., using knockout cell lines) .
Advanced: What strategies optimize pharmacokinetic (PK) properties for in vivo studies?
Answer:
PK optimization focuses on bioavailability and metabolic stability:
- Metabolite identification : Use human liver microsomes (HLM) or recombinant CYPs to identify major metabolic sites (e.g., piperidine N-dealkylation) .
- Prodrug design : Mask polar groups (e.g., carboxamide) to enhance absorption .
- Formulation : Lipid-based carriers improve solubility for compounds with logP >3 .
Q. Table 2: PK Parameters from Radiolabeled Studies
| Parameter | Value (Human) | Reference |
|---|---|---|
| Half-life (t) | 12–18 h | |
| Clearance (CL) | 0.8 L/h/kg | |
| Oral bioavailability | 45–60% |
Advanced: How are analytical methods validated for quantifying this compound in complex matrices?
Answer:
Validation follows ICH guidelines:
- Specificity : Ensure no interference from metabolites via LC-MS/MS (e.g., MRM transitions for parent and M1/M2 metabolites) .
- Accuracy/precision : Spike known concentrations into plasma; recoveries should be 85–115% with RSD <15% .
- Linearity : Calibration curves (1–1000 ng/mL) with R >0.99 .
Case study : A validated method using deuterated internal standards achieved a lower limit of quantification (LLOQ) of 1 ng/mL in human plasma .
Basic: What in vitro models are suitable for initial biological activity screening?
Answer:
- Enzyme inhibition assays : Fluorescent substrates (e.g., acetylthiocholine for AChE) .
- Cell-based assays : Use reporter gene systems (e.g., luciferase under cAMP response elements) for receptor antagonism .
- Permeability : Caco-2 monolayers predict blood-brain barrier penetration .
Advanced: How can researchers address low yield in the final amidation step?
Answer:
- Activating agents : Switch from EDCI/HOBt to T3P for higher efficiency .
- Solvent optimization : Use DCM/THF mixtures to balance solubility and reactivity.
- Temperature control : Maintain 0–5°C to minimize racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
